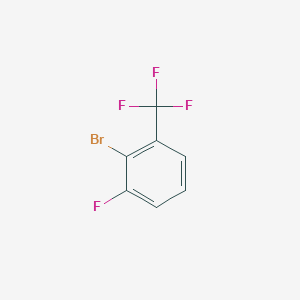

2-Bromo-3-fluorobenzotrifluoride

Übersicht

Beschreibung

7-Amino-cephalosporanic acid is a core chemical structure used in the synthesis of cephalosporin antibiotics. It is derived from cephalosporin C, which is produced by the fungus Cephalosporium acremonium. Cephalosporins are a large group of β-lactam antibiotics that are closely related to penicillins and are used to treat infections caused by gram-positive and gram-negative bacteria .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 7-Aminocephalosporansäure kann durch chemische oder enzymatische Verfahren aus Cephalosporin C synthetisiert werden. Das chemische Verfahren beinhaltet die Hydrolyse von Cephalosporin C, während das enzymatische Verfahren Cephalosporin-C-Acylase verwendet, um die D-α-Aminoadipoyl-Seitenkette zu entfernen .

Industrielle Produktionsmethoden: In der industriellen Produktion wird Cephalosporin C durch Fermentation mit dem Pilz Cephalosporium acremonium gewonnen. Das Cephalosporin C wird dann mit chemischen Hydrolyse- oder enzymatischen Methoden in 7-Aminocephalosporansäure umgewandelt. Die enzymatische Methode ist aufgrund ihrer höheren Spezifität und geringeren Umweltbelastung bevorzugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Aminocephalosporansäure unterliegt verschiedenen chemischen Reaktionen, darunter Acylierung, Oxidation und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Acylierung: Diese Reaktion beinhaltet die Addition einer Acylgruppe an die Aminogruppe von 7-Aminocephalosporansäure.

Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe gegen eine andere.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Cephalosporin-Antibiotika wie Cefotaxim und Cefpodoximproxetil .

Wissenschaftliche Forschungsanwendungen

7-Aminocephalosporansäure wird in der wissenschaftlichen Forschung und in industriellen Anwendungen häufig eingesetzt. Sie dient als wichtiges Zwischenprodukt bei der Synthese von halbsynthetischen Cephalosporinen, die zur Behandlung einer Vielzahl bakterieller Infektionen eingesetzt werden . Darüber hinaus wird sie bei der Entwicklung neuer Antibiotika mit verbesserten pharmakologischen Eigenschaften und antimikrobiellen Aktivitäten eingesetzt .

5. Wirkmechanismus

Der Wirkmechanismus von 7-Aminocephalosporansäure hängt mit ihrer Rolle als Vorläufer bei der Synthese von Cephalosporin-Antibiotika zusammen. Diese Antibiotika hemmen das Bakterienwachstum, indem sie die Synthese der Peptidoglycanschicht in bakteriellen Zellwänden stören. Dies wird durch die Bindung an Penicillin-bindende Proteine erreicht, die für die Zellwandsynthese unerlässlich sind .

Wirkmechanismus

The mechanism of action of 7-Amino-cephalosporanic acid is related to its role as a precursor in the synthesis of cephalosporin antibiotics. These antibiotics inhibit bacterial growth by disrupting the synthesis of the peptidoglycan layer in bacterial cell walls. This is achieved by binding to penicillin-binding proteins, which are essential for cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

7-Aminocephalosporansäure ähnelt anderen β-Lactam-Antibiotika wie Penicillinen und anderen Cephalosporinen. Sie ist einzigartig in ihrer Fähigkeit, als vielseitiges Zwischenprodukt für die Synthese einer Vielzahl von Cephalosporin-Derivaten zu dienen . Ähnliche Verbindungen sind:

6-Aminopenicillansäure: Die Kernstruktur für Penicillin-Antibiotika.

Cephalosporin C: Der Vorläufer, aus dem 7-Aminocephalosporansäure gewonnen wird.

Durch das Verständnis der Eigenschaften und Anwendungen von 7-Aminocephalosporansäure können Forscher weiterhin neue und wirksame Antibiotika entwickeln, um bakterielle Infektionen zu bekämpfen.

Eigenschaften

IUPAC Name |

2-bromo-1-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERAGXKMOXUWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333733 | |

| Record name | 2-Bromo-3-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104540-42-3 | |

| Record name | 2-Bromo-3-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.